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molecular formula C14H15NO2 B8640525 3-(Benzyloxy)-1,2-dimethylpyridin-4(1H)-one CAS No. 90037-22-2

3-(Benzyloxy)-1,2-dimethylpyridin-4(1H)-one

Cat. No. B8640525
M. Wt: 229.27 g/mol
InChI Key: ACWNQYIVOPCVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04550101

Procedure details

1,2-Dimethyl-3-benzyloxypyrid-4-one (2 g) is added to concentrated hydrobromic acid (10 ml) and heated on a steam bath for 30 minutes. The resulting mixture is then recrystallised from water to yield 1,2-dimethyl-3-hydroxypyrid-4-one (1 g), m.p. 230° C. (with decomposition); νmax (nujol) 1,620, 3,150 cm-1 ; δ(d6DMSO) 2.3(s,3H), 3.8(s,3H) 6.9(d,1H), 7.8(d,1H); M+ 139.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[CH:6][C:5](=[O:8])[C:4]([O:9]CC2C=CC=CC=2)=[C:3]1[CH3:17]>Br>[CH3:1][N:2]1[CH:7]=[CH:6][C:5](=[O:8])[C:4]([OH:9])=[C:3]1[CH3:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture is then recrystallised from water

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C(C=C1)=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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